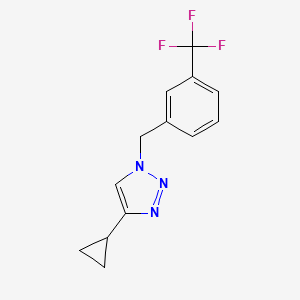

4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

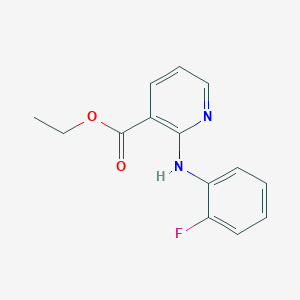

The compound “4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring is a benzyl group substituted with a trifluoromethyl group, and a cyclopropyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 1,2,3-triazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a methylene (-CH2-) group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the trifluoromethyl group. The 1,2,3-triazole ring is aromatic and relatively stable, but can participate in reactions with electrophiles . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in different solvents .Applications De Recherche Scientifique

Molecular Structure and Properties

Triazole derivatives, including 4-cyclopropyl-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole, are known for their distinctive molecular structures, which offer a variety of chemical and physical properties useful for scientific research. For example, the crystal and molecular structures of two triazole derivatives were studied, showing how these compounds form supramolecular chains mediated by hydrogen bonding and other interactions, indicating the importance of their structural attributes in materials science and crystal engineering (Boechat et al., 2010).

Synthesis and Chemical Reactivity

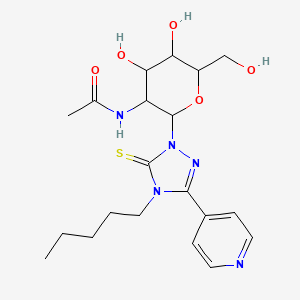

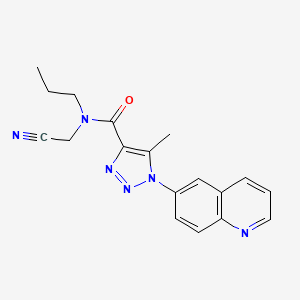

The synthesis of triazole derivatives, including methods to incorporate cyclopropyl and trifluoromethyl groups, is a key area of interest. These compounds are synthesized through various chemical reactions, such as the 1,3-dipolar cycloaddition, which is versatile and allows for the incorporation of a wide range of substituents into the triazole ring. This chemical reactivity is fundamental for creating compounds with specific properties for use in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex molecules (Gilchrist & Gymer, 1974).

Applications in Medicinal Chemistry and Biology

Triazole derivatives are investigated for their potential biological activities. They serve as core scaffolds in the design of compounds with diverse biological activities, indicating their significance in the development of new therapeutic agents. For instance, the synthesis and evaluation of triazole derivatives for antimicrobial and anticancer activities highlight the therapeutic potential of these compounds in addressing various health issues (Kaushik et al., 2016).

Materials Science and Catalysis

The unique properties of triazole derivatives extend to materials science and catalysis, where they are used as ligands in the synthesis of metal complexes with specific catalytic activities. These complexes can catalyze various chemical reactions, including oxidation and transfer hydrogenation, showcasing the versatility of triazole derivatives in facilitating chemical transformations (Saleem et al., 2013).

Orientations Futures

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or intermediate in a chemical synthesis, future research could involve optimizing the synthesis or exploring new reactions .

Propriétés

IUPAC Name |

4-cyclopropyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c14-13(15,16)11-3-1-2-9(6-11)7-19-8-12(17-18-19)10-4-5-10/h1-3,6,8,10H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMWXPJNXNMVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2885196.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2885202.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2885205.png)

![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)